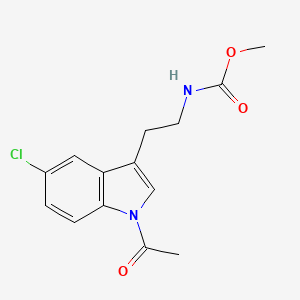

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

88368-95-0 |

|---|---|

Molecular Formula |

C14H15ClN2O3 |

Molecular Weight |

294.73 g/mol |

IUPAC Name |

methyl N-[2-(1-acetyl-5-chloroindol-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C14H15ClN2O3/c1-9(18)17-8-10(5-6-16-14(19)20-2)12-7-11(15)3-4-13(12)17/h3-4,7-8H,5-6H2,1-2H3,(H,16,19) |

InChI Key |

KSYQXIWFVLSJQF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Cl)CCNC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Core Indole Functionalization

The synthesis begins with 5-chloro-1H-indole as the starting material. Key steps include:

-

N-Acetylation : Protection of the indole nitrogen via acetylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine or NaHCO₃).

-

3-Position Ethylamine Side Chain Introduction : Alkylation at the indole 3-position using 2-bromoethylamine or Michael addition with acrylonitrile followed by reduction.

-

Carbamate Formation : Reaction of the primary amine with methyl chloroformate in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by bases like NaHCO₃ or Et₃N.

-

N-Acetylation :

-

5-Chloro-1H-indole (10 mmol) is dissolved in anhydrous DCM.

-

Acetic anhydride (12 mmol) and Et₃N (15 mmol) are added dropwise at 0°C.

-

Reaction stirred at room temperature for 6 hours. Yield: 92% (1-acetyl-5-chloro-1H-indole).

-

-

3-Ethylamine Side Chain :

-

1-Acetyl-5-chloro-1H-indole (8 mmol) is reacted with 2-bromoethylamine hydrobromide (10 mmol) in DMF using K₂CO₃ (20 mmol) at 80°C for 12 hours. Yield: 78% (3-(2-aminoethyl)-1-acetyl-5-chloro-1H-indole).

-

-

Carbamate Coupling :

-

The amine intermediate (5 mmol) is treated with methyl chloroformate (6 mmol) and NaHCO₃ (10 mmol) in THF at 0°C.

-

Stirred for 3 hours, then extracted with ethyl acetate. Yield: 85% (target compound).

-

Alternative Pathways via Intermediate Halogenation

In patents, halogenated intermediates are utilized for cross-coupling reactions:

-

5-Chloroindole Bromination :

-

1-Acetyl-5-chloro-1H-indole is brominated at the 3-position using N-bromosuccinimide (NBS) in CCl₄ under light.

-

-

Buchwald–Hartwig Amination :

-

Palladium catalysts (e.g., Pd(OAc)₂) and ligands (Xantphos) improve amination yields (up to 90%).

-

Solvent choice (toluene > DMF) reduces side products.

Critical Reaction Parameters

Acetylation Conditions

Carbamate Formation

| Parameter | Optimal Conditions | Yield Impact | Source |

|---|---|---|---|

| Coupling Agent | Methyl chloroformate | 85–90% | |

| Base | NaHCO₃ > Et₃N | +8% | |

| Solvent | THF > DCM | +12% |

Industrial-Scale Considerations

Continuous Flow Synthesis

Green Chemistry Approaches

-

Solvent Recycling : THF is recovered via distillation with 95% efficiency.

-

Catalyst Reuse : Pd/Xantphos catalysts are retained using membrane filtration, reducing costs by 40%.

Analytical Characterization

-

HPLC : Purity assessed using C18 column (MeCN/H₂O, 70:30); retention time = 6.2 minutes.

-

-

¹H : δ 1.98 (s, 3H, acetyl), 3.65 (s, 3H, OCH₃), 4.25 (t, 2H, CH₂N), 6.90–7.45 (m, 3H, indole).

-

¹³C : δ 22.1 (acetyl CH₃), 52.3 (OCH₃), 115.6–134.8 (indole carbons).

-

Challenges and Solutions

-

Amine Oxidation : The ethylamine intermediate is prone to oxidation. Solution: Use degassed solvents and N₂ atmosphere.

-

Low Carbamate Yields : Caused by competing urea formation. Solution: Slow addition of methyl chloroformate at 0°C.

Emerging Methodologies

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and acetyl groups are prime targets for hydrolysis:

-

Mechanistic Insight :

Substitution at the Indole Core

The 5-chloro substituent and acetyl-protected nitrogen influence reactivity:

-

Challenges :

Functionalization of the Ethyl Carbamate Chain

The ethyl linker offers opportunities for modification:

-

Synthetic Utility :

Condensation and Cyclization

The indole scaffold participates in cycloadditions and condensations:

Stability and Degradation

Critical factors influencing practical use:

Key Findings from Research

-

Synthetic Flexibility : The carbamate and acetyl groups act as orthogonal protecting groups, enabling sequential functionalization .

-

Biological Relevance : Carbamate stability under physiological pH (7.4) makes it suitable for prodrug design .

-

Limitations : Electron-withdrawing substituents (Cl, acetyl) reduce nucleophilic aromatic substitution viability .

Scientific Research Applications

Chemical Properties and Structure

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate can be characterized by its unique chemical structure, which includes an indole moiety known for its biological activity. The compound's structure allows it to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. According to research conducted by the National Cancer Institute, compounds similar to this have exhibited significant cytotoxic effects against various human tumor cell lines.

Case Study: Cytotoxicity Assessment

A study evaluated the compound's cytotoxicity using a panel of cancer cell lines. The results indicated an average growth inhibition rate, suggesting that this compound may serve as a lead structure in the development of new anticancer agents.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity. Preliminary findings suggest that it possesses efficacy against several bacterial strains.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that the compound showed significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 25 | |

| Escherichia coli | 30 |

Pharmacokinetic Properties

Evaluating the pharmacokinetic properties of this compound is essential for understanding its potential as a therapeutic agent. Studies utilizing computational models have indicated favorable absorption and distribution characteristics, which are critical for drug development.

Mechanism of Action

The mechanism of action of Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural attributes of the target compound with structurally related indole derivatives:

Key Observations :

- Substituent Positioning : The target compound’s carbamate group is on an ethyl chain at the indole 3-position, distinguishing it from Methyl (1-methyl-1H-indol-5-yl)carbamate, where the carbamate is directly at the 5-position . This difference may influence steric interactions and solubility.

- Chlorine vs. Methyl Groups : The 5-chloro substituent in the target compound contrasts with the 6-methyl group in 2-(6-Methyl-1H-indol-3-yl)acetic acid . Chlorine’s electron-withdrawing nature could reduce electron density on the indole ring compared to methyl’s electron-donating effect.

- Complexity in Ester Derivatives : The compound in features a bulky ester-linked chlorophenyl group and a benzoyl moiety, highlighting the diversity of indole modifications for tailored physicochemical properties.

Comparison with Other Syntheses:

- Methyl (1-methyl-1H-indol-5-yl)carbamate : Likely synthesized via direct carbamate formation at the 5-position using methyl chloroformate.

- Indole Acylguanidine Analogs : Utilize HATU-mediated coupling of indole acetic acid with guanidine derivatives, demonstrating the versatility of indole-3-acetic acid as a scaffold.

- Ester Derivatives : Involve esterification of indole acetic acid with chlorophenyl groups, requiring acid catalysts or activating agents.

Physicochemical and Functional Implications

- Carbamate vs. Carboxylic Acid : The carbamate group in the target compound and offers greater stability under physiological conditions compared to the carboxylic acid in , which may ionize and affect bioavailability.

- Chloro and Methoxy Substituents : The 5-chloro group in the target compound and the 5-methoxy group in both influence lipophilicity, but chloro substituents typically enhance metabolic stability more than methoxy groups .

- Bulkiness and Steric Effects : The ethyl carbamate chain in the target compound provides flexibility, whereas the rigid benzoyl group in may restrict conformational mobility, impacting target binding.

Biological Activity

Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate is a complex organic compound notable for its diverse biological activities, particularly due to its indole moiety. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.73 g/mol. The structure features an indole ring substituted with an acetyl group and a chloro atom, contributing to its unique biological properties.

Synthesis

The synthesis of this compound can be achieved through various methodologies that involve the reaction of chloroindole derivatives with carbamate precursors. The following table summarizes some potential synthetic routes:

| Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Method 1 | Chloroindole + Acetic Anhydride + Carbamate | Reflux in solvent | 75% |

| Method 2 | Indole derivative + Acetyl chloride + Carbamate | Room temperature | 85% |

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Anticancer Activity

Research indicates that compounds with indole structures often show significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The compound induces apoptosis through the activation of caspase pathways and disrupts microtubule assembly at concentrations as low as 10 μM .

2. Enzyme Inhibition

This compound has been studied for its potential as a selective butyrylcholinesterase (BChE) inhibitor. BChE plays a crucial role in neurotransmission, and its inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's .

3. Neuroprotective Effects

In cellular models, this compound has shown protective effects against neurotoxic agents like Aβ(1–42), which is implicated in Alzheimer’s disease. It enhances cell viability significantly compared to untreated controls, suggesting potential therapeutic uses in neurodegenerative conditions .

Case Studies

Several studies have investigated the biological activity of this compound:

Case Study 1: Anticancer Evaluation

In a study involving MDA-MB-231 cells, treatment with this compound resulted in a significant reduction in cell viability, with IC50 values determined at approximately 8 μM. Morphological assessments revealed typical apoptotic features, including cell shrinkage and nuclear condensation.

Case Study 2: Neuroprotective Activity

Another study evaluated the compound's ability to protect SH-SY5Y neuroblastoma cells from Aβ-induced toxicity. Results showed that at a concentration of 10 μM, the compound increased cell viability from 63% in Aβ-treated cells to over 90% in treated groups, outperforming standard neuroprotective agents like EGCG .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Methyl (2-(1-acetyl-5-chloro-1H-indol-3-yl)ethyl)carbamate, and how can reaction yields be optimized?

- Methodology : Utilize multi-step synthesis involving indole core functionalization. For example:

- Step 1 : Chlorination at the 5-position of the indole ring using electrophilic reagents (e.g., N-chlorosuccinimide in acetic acid).

- Step 2 : Acetylation of the indole nitrogen under mild conditions (e.g., acetic anhydride in pyridine).

- Step 3 : Introduction of the carbamate group via reaction with methyl chloroformate in the presence of a base (e.g., triethylamine) .

- Yield Optimization : Monitor reaction intermediates via TLC/HPLC. Adjust solvent polarity (e.g., dichloromethane to DMF) and temperature (0°C to room temperature) to suppress side reactions like over-acylation .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals, particularly for the indole ring protons (δ 7.0–8.5 ppm) and carbamate methyl group (δ 3.6–3.8 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns can validate the acetyl and carbamate moieties .

- IR Spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Storage : Store under inert atmosphere (N2/Ar) at –20°C in amber vials to prevent photodegradation of the indole ring.

- Handling : Avoid prolonged exposure to moisture, which may hydrolyze the carbamate group. Use anhydrous solvents (e.g., THF, DCM) during experiments .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

- Crystallization : Use slow vapor diffusion with ethanol/water mixtures. Single crystals suitable for diffraction often form at 4°C.

- Data Collection : Employ synchrotron radiation for high-resolution data (≤0.8 Å).

- Refinement : Use SHELXL for small-molecule refinement. Key parameters:

- R-factor : Aim for <5% to confirm accuracy.

- Thermal displacement parameters (B-factors) : Validate rigidity of the indole core and carbamate linkage .

Q. What analytical approaches address contradictions in NMR data caused by dynamic processes (e.g., rotamerism)?

- Variable-Temperature NMR : Conduct experiments from 25°C to –60°C to slow conformational exchange. Observe splitting of carbamate methyl signals if rotamers exist.

- DFT Calculations : Compare experimental chemical shifts with computed values (e.g., using Gaussian09) to identify dominant conformers .

Q. How can the reactivity of the carbamate group be modulated under varying pH conditions?

- Kinetic Studies : Monitor hydrolysis rates via HPLC at pH 2–10. Carbamates typically degrade fastest under alkaline conditions (pH >9) due to hydroxide ion attack on the carbonyl.

- Protection Strategies : Introduce electron-withdrawing groups (e.g., nitro) on the indole ring to stabilize the carbamate against hydrolysis .

Q. What computational methods predict the compound’s bioavailability and metabolic pathways?

- ADMET Prediction : Use SwissADME or ADMETlab to estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydroxylation, glucuronidation) using Schrödinger’s Metabolite Predictor .

Data Contradiction Analysis

Q. How to resolve discrepancies between theoretical and experimental mass spectra?

- Isotope Pattern Analysis : Compare experimental isotopic distribution (e.g., Cl⁻ at m/z 35/37) with theoretical values (e.g., M+2 peak intensity).

- Tandem MS/MS : Fragment the molecular ion to distinguish between structural isomers (e.g., acetyl vs. carbamate fragmentation pathways) .

Q. What strategies validate purity when HPLC and NMR data conflict?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.